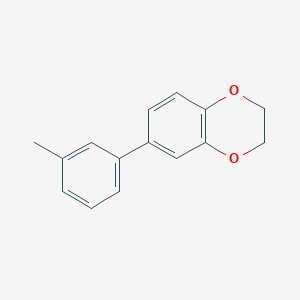

6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine

Description

Substituent Position on the Benzodioxine Core

The numbering scheme for 1,4-benzodioxine assigns priority to the oxygen atoms (positions 1 and 4), with subsequent positions on the fused benzene ring numbered 5–8. A 3-methylphenyl group at position 6 creates distinct physicochemical properties compared to isomers at positions 5, 7, or 8. For example:

- 5-(3-methylphenyl) isomer : Proximity to the dioxine oxygen alters dipole moments.

- 7-(3-methylphenyl) isomer : Increased steric hindrance with the dioxine ring hydrogen atoms.

Methyl Group Position on the Phenyl Substituent

The 3-methylphenyl group itself exhibits ortho, meta, and para isomers. The meta configuration (3-methyl) optimizes steric tolerance while maintaining electronic conjugation with the benzodioxine system.

This isomerism necessitates precise spectroscopic characterization (e.g., NMR, X-ray crystallography) to unambiguously identify the 6-(3-methylphenyl) derivative.

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

6-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C15H14O2/c1-11-3-2-4-12(9-11)13-5-6-14-15(10-13)17-8-7-16-14/h2-6,9-10H,7-8H2,1H3 |

InChI Key |

HANFUFSHPMEFOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC3=C(C=C2)OCCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine typically involves the following steps:

Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.

Substitution with 3-Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxine ring or the 3-methylphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzodioxines.

Scientific Research Applications

6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions and receptor binding.

Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors and modulating their activity.

Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pharmacologically Active Analogs

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

- Structure : Features an acetic acid moiety at position 4.

- Activity : Demonstrates anti-inflammatory potency comparable to ibuprofen in carrageenan-induced rat paw edema assays (ED₅₀ ~30 mg/kg vs. ibuprofen’s ~25 mg/kg) .

- Mechanism : Likely inhibits cyclooxygenase (COX) enzymes, similar to NSAIDs.

2S-(1RS-Benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine

- Structure : Contains a benzyloxy-hexenyl side chain with stereochemical complexity.

- Activity : Acts as a dual inhibitor of DPP-IV and carbonic anhydrase, targeting diabesity (diabetes-obesity comorbidity). Stereochemistry at C1′ and C2 significantly influences binding affinity, with the R-isomer showing higher selectivity .

- Synthesis: Key steps include Grignard alkylation, benzylation, and stereochemical resolution via NOESY NMR .

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamine

- Structure : Ethylamine substituent at position 5.

- Application: Intermediate for antitumor agents, such as hexahydro-[1,4]dioxino[2,3-g]isoquinoline derivatives, which inhibit tubulin polymerization (IC₅₀ ~1.2 μM) .

High-Energy Material (HEM) Precursors

5,6,7,8-Tetranitro-2,3-dihydro-1,4-benzodioxine (TNBD)

- Structure : Fully nitrated derivative with four nitro groups.

- Properties :

6-Nitro-2,3-dihydro-1,4-benzodioxine

Key Research Findings

Stereochemical Impact : The configuration of substituents on the 1,4-benzodioxine scaffold critically determines bioactivity. For example, the R-isomer of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine exhibits 10-fold higher DPP-IV binding affinity than the S-isomer .

Thermal Stability : Nitrated derivatives like TNBD exhibit exceptional thermal stability (decomposition >250°C), making them viable for aerospace and defense applications .

Synthetic Challenges: Introducing bulky substituents (e.g., benzyloxy-hexenyl) requires multi-step resolution (e.g., silica chromatography, NOESY NMR), reducing overall yields (~55%) .

Biological Activity

6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is a compound belonging to the benzodioxine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, enzyme inhibition potential, and receptor interactions based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a fused dioxole and benzene ring system, contributing to its chemical stability and reactivity. The presence of the 3-methylphenyl group may influence its biological interactions and activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, it may inhibit glycogen synthase kinase 3β (GSK-3β), a target for diseases such as Alzheimer's and cancer .

- Receptor Binding : It can bind to specific receptors, modulating their activity. This interaction can affect signal transduction pathways that regulate cellular processes.

- Signal Transduction Modulation : The compound may influence signaling pathways critical for cellular communication and function.

Biological Activities

Research has identified several biological activities associated with this compound:

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that this compound may exhibit similar effects .

- Antioxidant Properties : The benzodioxine moiety is known for its antioxidant capabilities, which could contribute to protective effects against oxidative stress in cells.

- Antimicrobial Effects : Some derivatives of benzodioxines have shown antimicrobial activity, indicating potential applications in treating infections.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of compounds related to this compound:

- GSK-3β Inhibition Study :

- Enzyme Inhibition Research :

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.